4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 8-chloro-1-(4-morpholinylmethyl)-
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Overview
Description
4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 8-chloro-1-(4-morpholinylmethyl)- is a heterocyclic compound that combines the structural features of triazole and benzothiazine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 8-chloro-1-(4-morpholinylmethyl)- typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process results in the annulation of the triazole ring on the thiadiazole scaffold .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using batch or continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: 4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 8-chloro-1-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and morpholinylmethyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 8-chloro-1-(4-morpholinylmethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 8-chloro-1-(4-morpholinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target receptors, influencing their activity. For example, it may inhibit enzymes like carbonic anhydrase by binding to their active sites, thereby blocking their catalytic function .
Comparison with Similar Compounds
- 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine
- 1,2,4-Triazolo(5,1-b)(1,3,5)thiadiazine
- 1,2,4-Triazolo(1,5-c)(1,3,5)thiadiazine
- 1,2,3-Triazolo(5,1-b)(1,3,4)thiadiazine
Uniqueness: 4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 8-chloro-1-(4-morpholinylmethyl)- is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in drug design and development .
Properties
CAS No. |
110216-05-2 |
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Molecular Formula |
C14H15ClN4OS |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
4-[(8-chloro-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-yl)methyl]morpholine |
InChI |
InChI=1S/C14H15ClN4OS/c15-10-1-2-12-11(7-10)19-13(16-17-14(19)9-21-12)8-18-3-5-20-6-4-18/h1-2,7H,3-6,8-9H2 |
InChI Key |
YOXZMLSYCCTZFT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NN=C3N2C4=C(C=CC(=C4)Cl)SC3 |
Origin of Product |
United States |
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